2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
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Overview
Description
2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a chlorophenylmethyl group and a benzothiadiazolylacetamide moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
The synthesis of 2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the chlorophenylmethyl group and the benzothiadiazolylacetamide moiety. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenylmethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core and the benzothiadiazolylacetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 2-({7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(5-METHYL-2,1,3-BENZOTHIADIAZOL-4-YL)ACETAMIDE stands out due to its unique structure and diverse applications. Similar compounds include:
Amlodipine impurity A: A related compound with a different core structure but similar functional groups.
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester: Another compound with a chlorophenyl group and potential biological activities.
Properties
Molecular Formula |
C23H20ClN7O3S2 |
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Molecular Weight |
542.0 g/mol |
IUPAC Name |
2-[7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide |
InChI |
InChI=1S/C23H20ClN7O3S2/c1-12-4-9-15-18(28-36-27-15)17(12)25-16(32)11-35-22-26-20-19(21(33)30(3)23(34)29(20)2)31(22)10-13-5-7-14(24)8-6-13/h4-9H,10-11H2,1-3H3,(H,25,32) |
InChI Key |
FQWRYCCLWBLUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)CSC3=NC4=C(N3CC5=CC=C(C=C5)Cl)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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